8a-propan-2-yl-6,7-dihydro-1H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4-dione
Description
Properties
CAS No. |
13146-74-2 |
|---|---|
Molecular Formula |
C8H13N3O2S |
Molecular Weight |
215.28 g/mol |
IUPAC Name |
8a-propan-2-yl-6,7-dihydro-1H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4-dione |
InChI |
InChI=1S/C8H13N3O2S/c1-5(2)8-10-6(12)9-7(13)11(8)3-4-14-8/h5H,3-4H2,1-2H3,(H2,9,10,12,13) |
InChI Key |
RMGGTTVWKXYCLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C12NC(=O)NC(=O)N1CCS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8a-propan-2-yl-6,7-dihydro-1H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with a hydrazine derivative, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents such as dioxane or dichloroethane and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of microwave irradiation has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
8a-propan-2-yl-6,7-dihydro-1H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
8a-propan-2-yl-6,7-dihydro-1H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is explored for use in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 8a-propan-2-yl-6,7-dihydro-1H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 8a-propan-2-yl-6,7-dihydro-1H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4-dione with structurally related heterocyclic compounds, focusing on core structures, substituents, synthesis methods, and physicochemical properties.
Key Observations:
Core Structure Variations: Thiazolo-triazine derivatives (e.g., the target compound and Compound 2) exhibit a triazine ring, which is more electron-deficient than the pyrimidine core in Compound 4a. The spiro structure in Compound 8a introduces conformational rigidity, which may enhance binding specificity compared to the flexible propan-2-yl group in the target compound .
Substituent Effects :
- Propan-2-yl (target compound) : Branched alkyl groups improve lipophilicity, aiding membrane permeability.
- Phenyl (Compound 2) : Aromatic substituents increase hydrophobicity but may reduce solubility .
- Spiro indenylidene (Compound 8a) : Steric bulk may limit access to certain enzymatic pockets but could stabilize planar conformations .
Synthesis Efficiency :
- One-pot MCRs (target compound and Compound 8a) offer superior yields and scalability compared to stepwise methods like the Mannich reaction (Compound 2) .
Physicochemical Properties :
- The ethyl carboxylate in Compound 4a improves aqueous solubility, a trait absent in triazine derivatives with purely hydrophobic substituents .
Research Findings and Implications
- Synthetic Advancements : The one-pot synthesis of the target compound highlights modern trends in green chemistry, reducing waste and reaction steps .
Biological Activity
The compound 8a-propan-2-yl-6,7-dihydro-1H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4-dione (CAS No. 13146-74-2) is a member of the thiazolo[3,2-a][1,3,5]triazine family and has garnered interest for its potential biological activities. This article provides a detailed overview of its biological activity based on various studies and findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a thiazole ring fused to a triazine moiety, which is known for contributing to various biological activities.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Thiazolo[3,2-a][1,3,5]triazines have been reported to possess antifolate activity , making them potential candidates for cancer treatment .
- A study highlighted that certain thiazole derivatives demonstrated cytotoxic effects against various cancer cell lines. Specifically, compounds with similar structural features showed IC50 values indicating potent activity against colon carcinoma cells .
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives are also noteworthy:
- In a series of experiments involving thiazole-integrated compounds, some exhibited significant anticonvulsant effects in animal models. For example, one derivative showed an effective dose (ED50) of 18.4 mg/kg and a toxicity index (PI) of 9.2 .
Antimicrobial Activity
Thiazolo[3,2-a][1,3,5]triazines have been explored for their antimicrobial potential:
- Compounds within this class have demonstrated activity against various bacterial and fungal strains. The synthesis of new derivatives has been linked to enhanced antibacterial and antifungal activities .
Case Studies
Several case studies illustrate the biological efficacy of compounds related to this compound:
The mechanisms by which these compounds exert their biological effects often involve:
Q & A
Q. How can conflicting bioactivity data between cell lines be rationally interpreted?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
